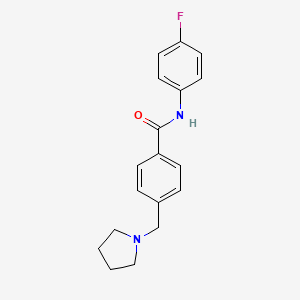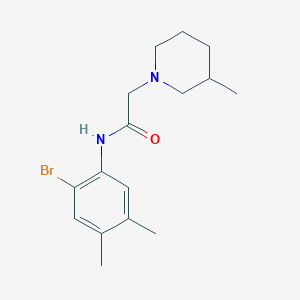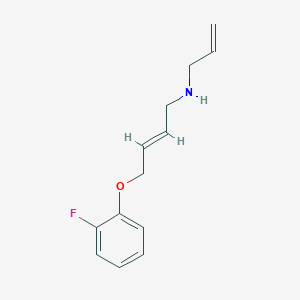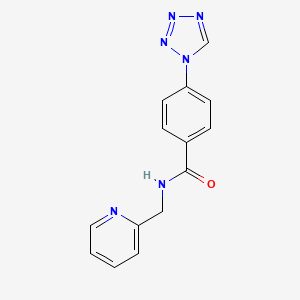![molecular formula C21H19N3O2 B4440775 N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B4440775.png)
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide
Descripción general
Descripción
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide, commonly known as PP2, is a potent and selective inhibitor of Src family kinases. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer and other diseases. PP2 has been shown to have significant effects on cell signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion.
Aplicaciones Científicas De Investigación
PP2 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, prostate, and ovarian cancer. PP2 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
PP2 is a potent and selective inhibitor of Src family kinases, which are a family of non-receptor tyrosine kinases that play a key role in cell signaling pathways. Src family kinases are involved in the regulation of cell proliferation, migration, and invasion, and are often overexpressed or activated in cancer cells. PP2 binds to the ATP-binding site of Src family kinases, preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
PP2 has been shown to have significant effects on cell signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion. PP2 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. In addition, PP2 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PP2 has several advantages for use in lab experiments. It is a small molecule drug that is easy to synthesize and purify. It is also highly selective for Src family kinases, which allows for more specific targeting of these kinases in cell signaling pathways. However, PP2 also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, PP2 has poor pharmacokinetic properties, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of PP2. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the investigation of the role of Src family kinases in other diseases, such as diabetes and neurodegenerative diseases. Finally, there is a need for more studies on the pharmacokinetics and toxicity of PP2, in order to determine its potential for use in clinical trials.
Propiedades
IUPAC Name |
N-[4-(2-phenylethylcarbamoyl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(23-15-13-16-6-2-1-3-7-16)17-9-11-18(12-10-17)24-21(26)19-8-4-5-14-22-19/h1-12,14H,13,15H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTUBFPYCOKDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440713.png)
![5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440719.png)


![2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440736.png)
![N-(4-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440744.png)
![5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4440771.png)
![1-[3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4440783.png)
![3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B4440793.png)
![N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440796.png)
![N-(4-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440804.png)
